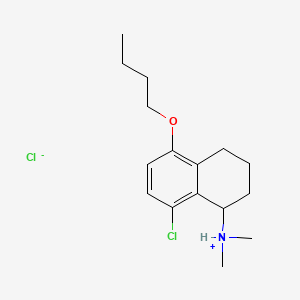
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride is a complex organic compound with a unique structure It is derived from naphthalene and contains various functional groups, including an amine, a butoxy group, and a chloro substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride typically involves multiple steps. One common method includes the reduction of 1-nitronaphthalene to 1-naphthylamine, followed by further modifications to introduce the butoxy and chloro groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted naphthylamine derivatives, which can have different properties and applications depending on the functional groups introduced.
Applications De Recherche Scientifique
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthylamine: A simpler derivative without the butoxy and chloro groups.
2-Naphthylamine: Another naphthalene derivative with different substitution patterns.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with similar structural features but lacking the butoxy and chloro groups.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and makes it a valuable compound in various research and industrial fields.
Propriétés
Numéro CAS |
63979-00-0 |
|---|---|
Formule moléculaire |
C16H25Cl2NO |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
(5-butoxy-8-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-4-5-11-19-15-10-9-13(17)16-12(15)7-6-8-14(16)18(2)3;/h9-10,14H,4-8,11H2,1-3H3;1H |
Clé InChI |
JMUASIVTOVCDRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C2CCCC(C2=C(C=C1)Cl)[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















